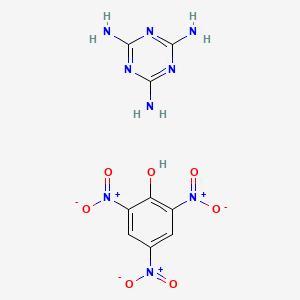
Melamine Picrate
Descripción general
Descripción
Melamine Picrate is a chemical compound with the molecular formula C9H9N9O7 and a molecular weight of 355.22 . It is used for research and development purposes and is not intended for medicinal or household use . The compound appears as a light yellow to yellow-red powder or crystal .
Chemical Reactions Analysis
While specific chemical reactions involving Melamine Picrate are not detailed in the sources, melamine and its related compounds have been studied extensively. For instance, melamine has been detected using surface-enhanced Raman scattering (SERS) biosensing technology . Also, the United States Food and Drug Administration (US FDA) adopted a screening method for the GC-MS analysis of melamine and related compounds in a variety of matrices .Physical And Chemical Properties Analysis
Melamine Picrate is a solid at 20°C . It’s important to note that melamine is considered a potential groundwater contaminant due to a low log octanol carbon coefficient (Koc) .Aplicaciones Científicas De Investigación
1. Environmental and Industrial Applications
Melamine, a component of melamine picrate, is widely used in various consumer products and industrial applications. It is utilized in manufacturing furniture, dining ware, and food utensils. This wide range of applications highlights its utility beyond simple chemical composition, playing a significant role in everyday consumer goods and industrial products (Bolden, Rochester, & Kwiatkowski, 2017).
2. Food Safety and Quality Control
Melamine has been infamously involved in food safety incidents, where it was illegally added to various foodstuffs to falsify protein content. This has led to the development of advanced detection techniques for melamine in food products. Innovative methods based on biosensors have emerged as effective tools due to their simplicity, speed, and sensitivity, crucial for maintaining food quality and safety (Rovina & Siddiquee, 2015).
3. Health Impact and Toxicity Studies
Melamine's impact on health, particularly in the context of its toxicity, has been extensively studied. Research has shown that melamine can induce various health issues such as kidney damage, reproductive toxicity, and changes in blood chemistry. These studies provide critical insights into the health risks associated with melamine exposure, which is relevant for both public health and occupational safety (Wu De-sheng, 2011).
4. Analytical Chemistry and Detection Methods
The development of analytical procedures for quantifying melamine in various substances is a significant area of research. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Fourier transform infrared spectroscopy (FTIR) have been developed and refined for detecting melamine. This is essential for ensuring the safety and integrity of food products and other materials that may come into contact with melamine (Jawaid et al., 2013).
Safety and Hazards
Safety data sheets suggest that in case of exposure to Melamine Picrate, one should move to fresh air, rinse with pure water, and consult a doctor immediately . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .
Direcciones Futuras
While specific future directions for Melamine Picrate are not mentioned in the sources, melamine itself has a variety of industrial and domestic uses. It’s used in paints and coatings in consumer and commercial products, in foam seating and bedding, and has applications as a plasticizer in concrete and in automobile brake tubes and hose . These applications suggest potential areas of future research and development.
Propiedades
IUPAC Name |
1,3,5-triazine-2,4,6-triamine;2,4,6-trinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O7.C3H6N6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;4-1-7-2(5)9-3(6)8-1/h1-2,10H;(H6,4,5,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZQRRCBDLBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1(=NC(=NC(=N1)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N9O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693733 | |
| Record name | 2,4,6-Trinitrophenol--1,3,5-triazine-2,4,6-triamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Melamine Picrate | |
CAS RN |
70285-40-4 | |
| Record name | 2,4,6-Trinitrophenol--1,3,5-triazine-2,4,6-triamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



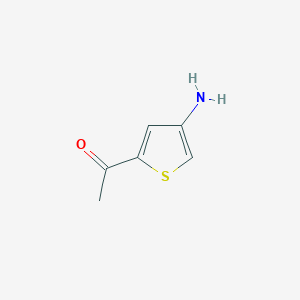

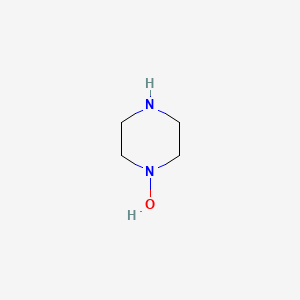
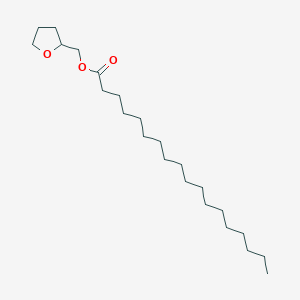



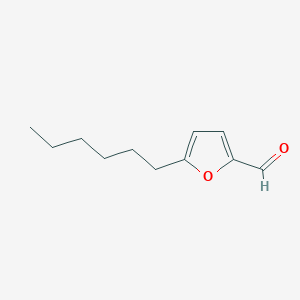
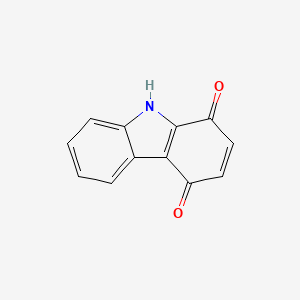
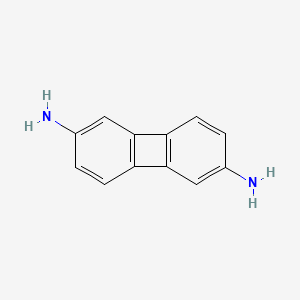

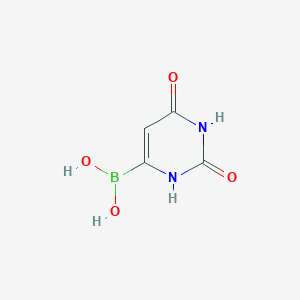
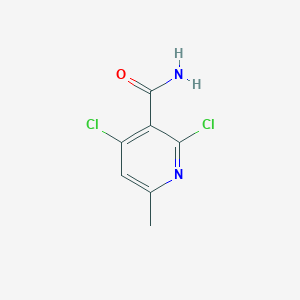
![1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-](/img/structure/B3193318.png)